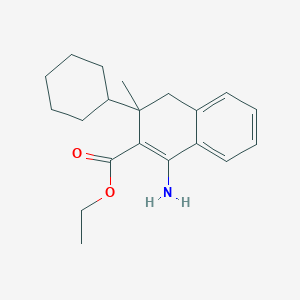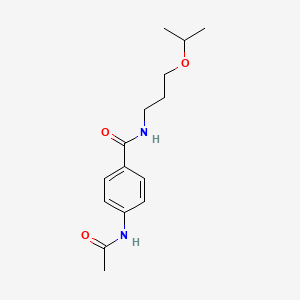
ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate, also known as J147, is a synthetic compound that has been found to have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound was first synthesized in the laboratory of Dr. Schubert at the Salk Institute for Biological Studies in La Jolla, California.
Wirkmechanismus
The exact mechanism of action of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. This compound has been found to increase levels of a protein called ATP synthase in the brain, which is involved in energy production. Additionally, this compound has been found to increase levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in the brain. Studies have shown that this compound can reduce levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. Additionally, this compound has been found to reduce levels of tau protein, which forms tangles in the brains of Alzheimer's patients. This compound has also been found to reduce inflammation and oxidative stress in the brain, which are believed to contribute to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate in lab experiments is that it has been found to be well-tolerated in animal models, with no significant side effects observed. Additionally, this compound has been found to be effective at relatively low doses, which may make it more cost-effective to use in experiments. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate. One area of focus could be on optimizing the synthesis method to make the compound more cost-effective and scalable for use in clinical trials. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more targeted therapies for neurodegenerative diseases. Finally, clinical trials could be conducted to test the safety and efficacy of this compound in humans, with the goal of developing a new treatment for Alzheimer's and other neurodegenerative diseases.
Synthesemethoden
The synthesis of ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate involves several steps, starting with the reaction of 2-naphthol with ethyl bromoacetate to form ethyl 2-naphthoate. This intermediate is then reacted with cyclohexylamine and sodium hydride to form ethyl 1-amino-3-cyclohexyl-3-methyl-2-naphthalenecarboxylate. Finally, this compound is treated with trifluoroacetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-amino-3-cyclohexyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate has been found to have a variety of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease, as well as reduce inflammation and oxidative stress in the brain. Additionally, this compound has been found to have potential as a treatment for Parkinson's disease, Huntington's disease, and traumatic brain injury.
Eigenschaften
IUPAC Name |
ethyl 1-amino-3-cyclohexyl-3-methyl-4H-naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-23-19(22)17-18(21)16-12-8-7-9-14(16)13-20(17,2)15-10-5-4-6-11-15/h7-9,12,15H,3-6,10-11,13,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKUUJKMCMOTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2CC1(C)C3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide](/img/structure/B4924275.png)
![3-[(2-methyl-4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924281.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4924285.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4924298.png)
![2-[(3-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4924320.png)

![isobutyl [(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]carbamate](/img/structure/B4924336.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-methylpiperazine](/img/structure/B4924339.png)
![N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4924351.png)
![2-{[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4924367.png)
![3-[(4-nitrophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4924375.png)
![butyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4924376.png)
![7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4924381.png)
